3-[2-(2,6-Dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2,6-Dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one is an organic compound with a complex structure that includes phenyl, anilino, and phenoxy groups
Vorbereitungsmethoden
The synthesis of 3-[2-(2,6-Dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenol with aniline derivatives under specific conditions to form the intermediate compound. This intermediate is then reacted with 1-phenylbut-2-en-1-one in the presence of a catalyst to yield the final product .
Analyse Chemischer Reaktionen
3-[2-(2,6-Dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and anilino groups can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-[2-(2,6-Dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The phenoxy and anilino groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-[2-(2,6-Dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one can be compared with similar compounds such as:
3-[2-(2,6-Dimethylphenyl)sulfanylanilino]-1-phenylbut-2-en-1-one: This compound has a sulfanyl group instead of a phenoxy group, which can alter its chemical and biological properties.
2-(2,6-Dimethylphenoxy)aniline: This simpler compound lacks the but-2-en-1-one moiety, making it less complex but also less versatile in its applications.
Eigenschaften
CAS-Nummer |
919083-14-0 |
---|---|
Molekularformel |
C24H23NO2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
3-[2-(2,6-dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C24H23NO2/c1-17-10-9-11-18(2)24(17)27-23-15-8-7-14-21(23)25-19(3)16-22(26)20-12-5-4-6-13-20/h4-16,25H,1-3H3 |
InChI-Schlüssel |
JUAIQKPNAAKMQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OC2=CC=CC=C2NC(=CC(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.